Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester)
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Overview
Description
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) is a complex organic compound that contains sulfur and nitrogen atoms It is a derivative of ethanethiol, which is known for its strong and unpleasant odor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) typically involves multiple steps. One common method starts with the reaction of ethanethiol with an alkyl halide to form an intermediate thiol compound. This intermediate is then reacted with 3-nitro-2-pyridyloxypropylamine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted thiol compounds.
Scientific Research Applications
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol compound with a strong odor.
2-Mercaptoethanol: Contains both a thiol and a hydroxyl group, used in biochemistry.
Thiourea: Contains a thiol group and is used in organic synthesis.
Uniqueness
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) is unique due to its combination of functional groups, including a thiol, nitro, and sulfate ester. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
41286-97-9 |
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Molecular Formula |
C10H15N3O6S2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-nitro-2-[3-(2-sulfosulfanylethylamino)propoxy]pyridine |
InChI |
InChI=1S/C10H15N3O6S2/c14-13(15)9-3-1-5-12-10(9)19-7-2-4-11-6-8-20-21(16,17)18/h1,3,5,11H,2,4,6-8H2,(H,16,17,18) |
InChI Key |
BYCNQOVVSOKZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OCCCNCCSS(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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